Methyl 3,4-dihydroxy-2-methylbenzoate
Overview
Description
Methyl 3,4-dihydroxy-2-methylbenzoate is an organic compound with the molecular formula C9H10O4This compound is characterized by its light yellow to brown crystalline powder form and is soluble in methanol .
Preparation Methods
Methyl 3,4-dihydroxy-2-methylbenzoate can be synthesized through various methods. One common synthetic route involves the reaction of methyl benzoate with catechol in the presence of an acid catalyst . The reaction conditions typically include refluxing the reactants in an organic solvent such as methanol or ethanol. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Methyl 3,4-dihydroxy-2-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3,4-dihydroxy-2-methylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3,4-dihydroxy-2-methylbenzoate involves its interaction with various molecular targets and pathways. It is known to modulate redox signaling and maintain mitochondrial membrane integrity, which helps in alleviating oxidative stress . The compound’s hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative damage .
Comparison with Similar Compounds
Methyl 3,4-dihydroxy-2-methylbenzoate can be compared with other similar compounds such as:
Methyl 3,4-dihydroxybenzoate: Similar in structure but lacks the methyl group at the 2-position.
Methyl 2-hydroxy-3-methylbenzoate: Differs in the position of the hydroxyl and methyl groups.
Methyl protocatechuate: Another related compound with similar hydroxyl groups but different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3,4-dihydroxy-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNFZKHTMFVKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740799-82-0 | |
Record name | Methyl 3,4-Dihydroxy-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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